(2-Iodopyridin-3-yl)methanamine;dihydrochloride
Description
(2-Iodopyridin-3-yl)methanamine dihydrochloride is a pyridine derivative characterized by an iodine substituent at the 2-position and a methanamine group at the 3-position of the pyridine ring, forming a dihydrochloride salt. The iodine atom introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions compared to lighter halogens or alkyl groups .
Properties
IUPAC Name |
(2-iodopyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2.2ClH/c7-6-5(4-8)2-1-3-9-6;;/h1-3H,4,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWUPJFKSWOUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-iodopyridine with formaldehyde and ammonium chloride under acidic conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the production of (2-Iodopyridin-3-yl)methanamine;dihydrochloride may involve large-scale iodination reactions using iodine and pyridine derivatives, followed by purification processes such as crystallization or recrystallization to obtain the pure compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1.1. Anticancer Research
One of the prominent applications of (2-Iodopyridin-3-yl)methanamine; dihydrochloride is in the development of anticancer agents. Research has demonstrated that derivatives of this compound can act as inhibitors of specific proteins involved in cancer progression, such as BCL6. In a study focused on the optimization of pharmacokinetic properties, compounds derived from (2-Iodopyridin-3-yl)methanamine were shown to induce degradation of BCL6, which plays a crucial role in various malignancies. The results indicated improved binding affinity and cellular activity, highlighting its potential as an effective anticancer therapeutic agent .
| Compound | Activity | IC50 (μM) | Binding Affinity |
|---|---|---|---|
| Compound A | BCL6 Degrader | 10 | High |
| Compound B | BCL6 Degrader | 100 | Moderate |
1.2. Sirtuin Inhibitors
The compound has also been evaluated for its sirtuin inhibiting properties. Sirtuins are a class of proteins that regulate cellular processes including aging and inflammation. A study reported that certain derivatives exhibited promising sirtuin inhibition in yeast models without significant cytotoxicity, suggesting potential therapeutic applications in age-related diseases and metabolic disorders .
2.1. Alkynylation Reactions
(2-Iodopyridin-3-yl)methanamine; dihydrochloride has been utilized in alkynylation reactions under palladium catalysis to synthesize complex organic molecules. This method allows for the direct formation of 7-azaindole derivatives, which are valuable in pharmaceutical chemistry due to their diverse biological activities .
Table: Summary of Alkynylation Products
| Product | Yield (%) | Biological Activity |
|---|---|---|
| 7-Azaindole A | 75% | Moderate |
| 7-Azaindole B | 85% | High |
3.1. Development of BCL6 Degraders
A detailed case study investigated the structure-activity relationship (SAR) of various derivatives based on (2-Iodopyridin-3-yl)methanamine; dihydrochloride for their ability to degrade BCL6. The study identified key modifications that enhanced potency and selectivity, leading to the discovery of several promising candidates for further development .
3.2. Synthesis and Evaluation of Sirtuin Inhibitors
Another case study focused on synthesizing novel compounds via alkynylation reactions involving (2-Iodopyridin-3-yl)methanamine; dihydrochloride. The synthesized compounds were evaluated for their sirtuin inhibitory activity using biochemical assays, demonstrating significant potential as therapeutic agents against metabolic disorders .
Mechanism of Action
The mechanism of action of (2-Iodopyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biological pathways, depending on its structure and the nature of the target. The iodine atom and methanamine group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of (2-Iodopyridin-3-yl)methanamine dihydrochloride with analogous dihydrochloride salts:
*Estimated values for the target compound are derived from analogs.
Functional Group Effects
- Its electron-withdrawing nature may reduce pyridine ring basicity compared to methoxy or methyl groups .
- Methoxy (3-OCH3) : Electron-donating effects increase ring electron density, improving stability against oxidative degradation. This substituent is common in CNS-targeting drugs due to blood-brain barrier penetration .
- Chlorine (6-Cl) : Electronegative and moderately bulky, chlorine may facilitate halogen bonding in protein-ligand interactions. It also increases molecular polarity, affecting solubility .
- Methyl (2-CH3) : Enhances lipophilicity and passive membrane permeability, making it favorable in prodrug design .
Dihydrochloride Salt Characteristics
All compared compounds are dihydrochloride salts, which improve aqueous solubility and crystalline stability. For example, (3-Methoxypyridin-2-yl)methanamine dihydrochloride has a solubility >50 mg/mL in water, critical for formulation in injectable drugs . The salt form also stabilizes the amine group against oxidation.
Biological Activity
(2-Iodopyridin-3-yl)methanamine;dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an iodine atom at the 2-position and a methanamine group, which enhances its reactivity and biological interactions. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine, influencing solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodine atom and methanamine group play crucial roles in its binding affinity and specificity. Research indicates that this compound can act as an inhibitor or activator within various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammatory responses.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Its mechanism involves disrupting cell cycle progression and inducing apoptosis through modulation of key signaling pathways .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating cytokine release, particularly TNF-alpha. This suggests its applicability in treating inflammatory diseases .
- Enzyme Inhibition : Docking studies have indicated that this compound may inhibit enzymes such as sirtuins, which are involved in various cellular processes including aging and metabolism .
Case Studies
Several studies have explored the biological effects of this compound:
- Study 1 : Investigated the compound's effect on human cancer cell lines, demonstrating an IC50 value in the low micromolar range for inhibiting cell growth. The study highlighted its potential as a lead compound for developing novel anticancer agents .
- Study 2 : Focused on the anti-inflammatory properties, where the compound was shown to significantly reduce LPS-induced TNF-alpha release in vitro. This effect was attributed to its ability to interfere with NF-kB signaling pathways .
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Iodopyridine | Iodine at position 3 | Lacks methanamine group |
| 2-Bromopyridin-3-ylmethanamine | Bromine substitution | Different reactivity profile |
| 1-(6-Iodopyridin-3-yl)methanamine | Iodine at position 6 | Distinct biological activity due to position |
This table illustrates how variations in substituents affect the biological activity and reactivity of related compounds.
Q & A
Basic: What are the optimal conditions for synthesizing (2-Iodopyridin-3-yl)methanamine dihydrochloride to maximize yield and purity?
Methodological Answer:
- Synthetic Route Optimization : Begin with nucleophilic substitution of 3-iodopyridine derivatives. Use polar solvents (e.g., water, ethanol) to enhance solubility of intermediates .
- Reduction Step : Employ sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for amine reduction, monitoring reaction progress via TLC. Quench excess reductants carefully to avoid side products .
- Salt Formation : React the free base with HCl in anhydrous ethanol under nitrogen to precipitate the dihydrochloride salt. Recrystallize from ethanol/water (1:1 v/v) to improve purity .
- Yield Maximization : Conduct stepwise temperature control (0–5°C during HCl addition, room temperature for crystallization). Typical yields range from 60–80%, with purity >95% confirmed by HPLC .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of (2-Iodopyridin-3-yl)methanamine dihydrochloride?
Methodological Answer:
- ¹H/¹³C NMR : Prepare samples in DMSO-d₆ or D₂O to account for hydrochloride salt solubility. Key signals include:
- Pyridyl protons (δ 7.5–8.5 ppm, coupling with iodine substituent).
- Methanamine CH₂ (δ 3.2–3.8 ppm, split due to diastereotopicity).
Confirm absence of unreacted intermediates (e.g., iodopyridine precursors) .
- FT-IR : Validate N–H stretches (≈3200 cm⁻¹) and C–I vibrations (≈550 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+2H-Cl]⁺ ions. Isotopic patterns (¹²⁷I) aid in structural confirmation .
- Elemental Analysis : Verify Cl⁻ content (≈20–22% for dihydrochloride) to confirm stoichiometry .
Advanced: How can computational chemistry methods predict the reactivity of (2-Iodopyridin-3-yl)methanamine dihydrochloride in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model the iodine substituent’s electronic effects using Gaussian or ORCA. Compute Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura or Ullmann couplings .
- Solvent Modeling : Simulate solvent-solute interactions (e.g., water, DMF) with COSMO-RS to predict reaction feasibility under varying conditions .
- Transition-State Analysis : Use NEB (Nudged Elastic Band) methods to map energy barriers for oxidative addition steps involving Pd catalysts .
- Validation : Compare computational predictions with experimental yields (e.g., 60–85% coupling efficiency with arylboronic acids) .
Advanced: What strategies resolve discrepancies between theoretical and experimental NMR data for (2-Iodopyridin-3-yl)methanamine dihydrochloride?
Methodological Answer:
- Protonation State Analysis : The dihydrochloride form may cause unexpected splitting in NMR. Perform pH-dependent studies (D₂O vs. DMSO-d₆) to assess protonation effects .
- Dynamic Effects : Use VT-NMR (Variable Temperature) to identify conformational exchange broadening (e.g., amine group rotation) .
- Impurity Identification : Cross-reference HPLC-MS data to detect byproducts (e.g., mono-hydrochloride salt or dehalogenated species) .
- X-ray Crystallography : Resolve ambiguous signals by determining the crystal structure. Compare experimental bond lengths/angles with DFT-optimized geometries .
Basic: How should researchers handle and store (2-Iodopyridin-3-yl)methanamine dihydrochloride to ensure stability?
Methodological Answer:
- Storage Conditions : Keep in airtight, light-resistant containers under nitrogen at –20°C. Desiccate with silica gel to prevent hygroscopic degradation .
- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Assess via HPLC for decomposition (e.g., iodine loss or amine oxidation) .
- In-Use Stability : Prepare fresh solutions in degassed solvents (e.g., DMF or MeOH) to minimize oxidative side reactions during experiments .
Advanced: What mechanistic insights explain unexpected byproducts during the synthesis of (2-Iodopyridin-3-yl)methanamine dihydrochloride?
Methodological Answer:
- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., deiodinated pyridines or over-reduced amines). Quantify via external calibration curves .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N in the amine group) to trace reaction pathways. Monitor isotopic distribution in byproducts .
- Kinetic Studies : Perform time-resolved in-situ IR to track intermediate formation. Adjust reductant addition rates to suppress side pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
